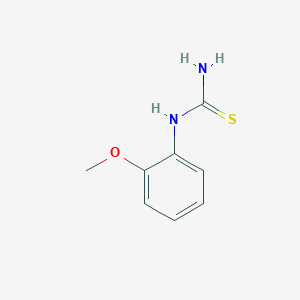

(2-Methoxyphenyl)thiourea

Description

Properties

IUPAC Name |

(2-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHZMHFZXNFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164810 | |

| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-37-6 | |

| Record name | (2-Methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(O-METHOXYPHENYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUU985ZMA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxyphenyl)thiourea: Chemical Properties, Structure, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential biological activities of (2-Methoxyphenyl)thiourea. The information is curated for researchers in medicinal chemistry, pharmacology, and materials science, offering detailed data and experimental protocols to facilitate further investigation and application of this compound.

Chemical and Physical Properties

(2-Methoxyphenyl)thiourea, also known as N-(2-methoxyphenyl)thiourea, is a white solid organic compound. It belongs to the class of substituted thioureas, which are characterized by a thiocarbonyl group flanked by two nitrogen atoms. The presence of the methoxy group on the phenyl ring influences its electronic properties and potential biological interactions.

Physicochemical Data

The key physicochemical properties of (2-Methoxyphenyl)thiourea are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 g/mol |

| CAS Number | 1516-37-6 |

| Appearance | White solid |

| Melting Point | 155-157 °C |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol. |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for (2-Methoxyphenyl)thiourea, aiding in its identification and structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Typical)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.50 | Singlet | 1H | NH (Thiourea) |

| ~8.50 | Singlet | 2H | NH₂ (Thiourea) |

| ~7.80 - 6.90 | Multiplet | 4H | Aromatic Protons |

| ~3.85 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Typical)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~182 | C=S (Thiourea Carbonyl) |

| ~150 | Aromatic C-O |

| ~130 - 110 | Aromatic Carbons |

| ~56 | -OCH₃ Carbon |

FT-IR (Fourier-Transform Infrared) Spectral Data (Typical)

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| 3400 - 3200 | N-H Stretching (Thiourea) |

| 3100 - 3000 | C-H Stretching (Aromatic) |

| 2950 - 2850 | C-H Stretching (Aliphatic -OCH₃) |

| 1620 - 1580 | N-H Bending |

| 1550 - 1450 | C=C Stretching (Aromatic) |

| ~1300 | C-N Stretching |

| 1250 - 1200 | C-O Stretching (Aryl ether) |

| ~750 | C=S Stretching |

Molecular Structure

The molecular structure of (2-Methoxyphenyl)thiourea consists of a 2-methoxyphenyl group attached to one of the nitrogen atoms of a thiourea moiety. X-ray crystallography studies have revealed that the molecule is not planar. The dihedral angle between the benzene ring and the thiourea group is approximately 65.33 degrees[1]. This twisted conformation is a key structural feature that can influence its packing in the solid state and its interaction with biological targets. The molecules in the crystal lattice are linked into infinite chains by intermolecular N—H⋯O and N—H⋯S hydrogen bonds[1].

Experimental Protocols

This section provides detailed methodologies for the synthesis of (2-Methoxyphenyl)thiourea and for the evaluation of its potential biological activities.

Synthesis of (2-Methoxyphenyl)thiourea

A common and effective method for the synthesis of N-aryl thioureas is the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. A detailed protocol for the synthesis of (2-Methoxyphenyl)thiourea is provided below.

General Procedure:

-

Preparation of 2-Methoxyphenyl Isothiocyanate: A mixture of 2-methoxyaniline (1 equivalent) and carbon disulfide (1.5 equivalents) in a suitable solvent such as ethanol is treated with a base like aqueous ammonia or triethylamine. The reaction mixture is stirred at room temperature for several hours. The intermediate dithiocarbamate salt is then treated with a reagent like lead nitrate or ethyl chloroformate to yield 2-methoxyphenyl isothiocyanate.

-

Formation of (2-Methoxyphenyl)thiourea: The crude 2-methoxyphenyl isothiocyanate is then reacted with a concentrated aqueous solution of ammonia (excess). The reaction is typically stirred at room temperature or gently heated to facilitate the conversion.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is poured into cold water. The precipitated white solid, (2-Methoxyphenyl)thiourea, is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Antimicrobial Susceptibility Testing

Thiourea derivatives are known to exhibit antimicrobial properties. The following protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of (2-Methoxyphenyl)thiourea against various microbial strains.

Materials:

-

(2-Methoxyphenyl)thiourea

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

-

Negative control (medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of (2-Methoxyphenyl)thiourea in DMSO at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive control wells (microbes with standard antibiotic) and negative control wells (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Enzyme Inhibition Assay (Urease Inhibition)

Thiourea derivatives are well-documented inhibitors of various enzymes, including urease, which is a virulence factor in some pathogenic bacteria. The following is a protocol for a urease inhibition assay.

Materials:

-

(2-Methoxyphenyl)thiourea

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Phenol-hypochlorite reagent (for ammonia detection)

-

Thiourea (as a standard inhibitor)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare solutions of urease, urea, and the test compound in phosphate buffer. The compound is typically dissolved in DMSO first and then diluted in the buffer.

-

Assay Mixture: In a 96-well plate, add the urease solution, phosphate buffer, and different concentrations of the test compound. A control well should contain the enzyme and buffer without the inhibitor.

-

Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the urea solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Quantification of Ammonia: Stop the reaction and quantify the amount of ammonia produced using the phenol-hypochlorite method, which forms a colored indophenol complex.

-

Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control well. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

Potential Biological Activity and Mechanism of Action

Thiourea and its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] The mechanism of action is often attributed to the ability of the thiourea moiety to interact with biological macromolecules.

The sulfur and nitrogen atoms in the thiourea group can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes. For instance, in urease inhibition, the thiourea molecule is thought to chelate the nickel ions in the enzyme's active site, thereby blocking its catalytic activity.

The antimicrobial activity of thiourea derivatives may also involve disruption of the microbial cell membrane, inhibition of essential metabolic pathways, or interference with nucleic acid synthesis. The specific mechanism can vary depending on the microbial species and the overall structure of the thiourea derivative.

Conclusion

(2-Methoxyphenyl)thiourea is a readily synthesizable compound with well-defined chemical and structural properties. The presence of the thiourea functional group suggests a high potential for a range of biological activities, particularly as an antimicrobial agent and an enzyme inhibitor. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic and industrial applications of this and related thiourea derivatives. Further studies are warranted to fully elucidate its mechanism of action and to optimize its structure for enhanced potency and selectivity.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (2-Methoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of (2-Methoxyphenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. This guide details the experimental protocol for its preparation, along with a thorough analysis of its structural and spectroscopic properties.

Synthesis of (2-Methoxyphenyl)thiourea

(2-Methoxyphenyl)thiourea can be efficiently synthesized through the reaction of 2-methoxyaniline (o-anisidine) with ammonium thiocyanate in an acidic medium. This method provides a reliable route to the target compound with good yield.

Experimental Protocol

Materials:

-

2-methoxyaniline (o-anisidine)

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of 2-methoxyaniline (0.1 mol) in water (50 mL) is prepared.

-

Concentrated hydrochloric acid (0.1 mol) is slowly added to the stirred solution to form the hydrochloride salt of the amine.

-

Ammonium thiocyanate (0.12 mol) is then added to the reaction mixture.

-

The mixture is heated to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the flask is cooled to room temperature, and then further cooled in an ice bath to precipitate the product.

-

The solid product is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from ethanol to afford pure (2-Methoxyphenyl)thiourea as a white solid.

Characterization Data

The structure and purity of the synthesized (2-Methoxyphenyl)thiourea are confirmed by various analytical techniques, including melting point determination, and spectroscopic analysis.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 g/mol |

| Appearance | White solid |

| Melting Point | 155-157 °C[1] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.3 | Singlet | 1H | NH |

| ~8.0 | Singlet | 2H | NH₂ |

| 7.2 - 7.0 | Multiplet | 4H | Aromatic CH |

| 3.9 | Singlet | 3H | OCH₃ |

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~181 | C=S (Thiourea) |

| ~152 | Aromatic C-O |

| ~130 | Aromatic C-N |

| ~127, 124, 121, 111 | Aromatic CH |

| ~56 | OCH₃ |

The IR spectrum shows the characteristic functional group vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching (amine) |

| 3050 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| ~1600 | N-H bending (amine) |

| ~1550 | C=C stretching (aromatic) |

| ~1300 | C=S stretching (thiourea) |

| ~1250 | C-O stretching (aryl ether) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 182 | [M]⁺ (Molecular ion) |

| 165 | [M - NH₃]⁺ |

| 123 | [M - SCN]⁺ |

| 108 | [M - SCN - CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Visualizations

Synthesis Workflow

References

Spectroscopic Profile of (2-Methoxyphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (2-Methoxyphenyl)thiourea, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for (2-Methoxyphenyl)thiourea is summarized below, providing key identifiers for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The ¹H NMR spectrum of (2-Methoxyphenyl)thiourea is available through spectral databases, which can be accessed for detailed analysis. Key proton signals are anticipated in the aromatic and amine regions, characteristic of the compound's structure.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The expected chemical shifts would correspond to the methoxy group, the aromatic carbons, and the thiourea carbon.

| Data Type | Description | Source |

| ¹H NMR Data | Spectral data for proton nuclear magnetic resonance. | Available from spectral databases such as SpectraBase. |

| ¹³C NMR Data | Spectral data for carbon-13 nuclear magnetic resonance. | Specific peak data not publicly available in the initial search. |

Infrared (IR) Spectroscopy

The FT-IR spectrum of (2-Methoxyphenyl)thiourea would exhibit characteristic absorption bands corresponding to its functional groups. While the complete spectrum is available from suppliers like ChemicalBook, key expected absorptions are listed below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3400-3250 |

| C-H Stretch (aromatic) | 3100-3000 |

| C=S Stretch (thiourea) | 1300-1100 |

| C-O Stretch (ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-N Stretch | 1335-1250 |

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of (2-Methoxyphenyl)thiourea.

| Data Type | Description | Value | Source |

| Molecular Weight | The calculated molecular weight of the compound. | 182.24 g/mol | [1] |

| Mass Spectrum | Provides the mass-to-charge ratio of the parent ion and its fragments. | Data available from suppliers like ChemicalBook. | [2] |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific analysis of (2-Methoxyphenyl)thiourea.

NMR Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of the (2-Methoxyphenyl)thiourea sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for analysis.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is typically performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Key parameters include a wider spectral width compared to ¹H NMR, a sufficient number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C, and a relaxation delay. The solvent peak is often used for calibration.

Infrared (IR) Spectroscopy

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy of a Solid Sample

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: An FTIR spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

2.3.1. Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the (2-Methoxyphenyl)thiourea sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds. The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺˙), and to fragment into smaller charged ions.[4][5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (2-Methoxyphenyl)thiourea.

Caption: General workflow for spectroscopic analysis.

References

The Multifaceted Biological Activities of (2-Methoxyphenyl)thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug discovery.[1] Among these, derivatives featuring a (2-methoxyphenyl)thiourea scaffold have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The presence of the methoxy group at the ortho position of the phenyl ring can influence the electronic and steric properties of the molecule, often leading to enhanced biological efficacy and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of (2-methoxyphenyl)thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Synthesis of (2-Methoxyphenyl)thiourea Derivatives

The synthesis of (2-methoxyphenyl)thiourea derivatives is typically achieved through a straightforward and efficient one-pot reaction. The general procedure involves the reaction of a primary or secondary amine with an isothiocyanate.[2] Specifically for (2-methoxyphenyl)thiourea derivatives, 2-methoxyphenyl isothiocyanate is a key reagent.

General Synthetic Protocol

A solution of the desired amine (1.0 equivalent) in a suitable solvent, such as acetone or dichloromethane, is treated with 2-methoxyphenyl isothiocyanate (1.0-1.2 equivalents).[1][3] The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is often removed under reduced pressure, and the resulting solid product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or chloroform/hexane) to yield the desired (2-methoxyphenyl)thiourea derivative.

dot

Caption: General workflow for the synthesis of (2-Methoxyphenyl)thiourea derivatives.

Biological Activities and Quantitative Data

(2-Methoxyphenyl)thiourea derivatives have been investigated for a range of biological activities, with promising results in antimicrobial, anticancer, and enzyme inhibition studies.

Antimicrobial Activity

Thiourea derivatives are known to exhibit significant antibacterial and antifungal properties.[4][5][6] The antimicrobial efficacy of (2-methoxyphenyl)thiourea derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 1-Phenyl-3-(2-methoxyphenyl)thiourea | Staphylococcus aureus | 50 - 100 | 10 - 15 | [4] |

| 1-Ethyl-3-(2-methoxyphenyl)thiourea | Escherichia coli | 100 - 200 | 8 - 12 | [1] |

| 1-Benzoyl-3-(2-methoxyphenyl)thiourea | Candida albicans | 25 - 50 | 12 - 18 | [4] |

Note: The data presented are representative values from various studies on thiourea derivatives and may not be specific to the exact compounds listed but are indicative of the potential activity of the class.

Anticancer Activity

The cytotoxic effects of (2-methoxyphenyl)thiourea derivatives against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the anticancer potency of these compounds.

Table 2: Anticancer Activity of Selected Thiourea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-methoxyphenyl)thiourea derivative A | MCF-7 (Breast) | 15.69 | [7] |

| N-(2-methoxyphenyl)thiourea derivative B | A549 (Lung) | 22.05 | [7] |

| N-(2-methoxyphenyl)thiourea derivative C | HepG2 (Liver) | 13.68 | [7] |

Note: The data presented are representative values from various studies on thiourea derivatives and may not be specific to the exact compounds listed but are indicative of the potential activity of the class.

Enzyme Inhibition

Certain (2-methoxyphenyl)thiourea derivatives have shown potent inhibitory activity against various enzymes, including cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) and α-glucosidase, which are therapeutic targets for Alzheimer's disease and diabetes, respectively.[1][8][9]

Table 3: Enzyme Inhibitory Activity of Selected Thiourea Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 1-Cyclohexyl-3-(2-methoxyphenyl)thiourea | AChE | 25.50 | [1] |

| 1-Cyclohexyl-3-(2-methoxyphenyl)thiourea | BChE | 20.75 | [1] |

| 1-Aryl-3-(2-methoxyphenyl)thiourea | α-Glucosidase | 9.77 | [9] |

Note: The data presented are representative values from various studies on thiourea derivatives and may not be specific to the exact compounds listed but are indicative of the potential activity of the class.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activities of (2-methoxyphenyl)thiourea derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compound: The (2-methoxyphenyl)thiourea derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot```dot graph Antimicrobial_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9.5, height=4.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Microbial Inoculum\n(5x10^5 CFU/mL)"]; serial_dilution [label="Serial Dilution of\nTest Compound in 96-well plate"]; inoculation [label="Inoculate wells with\nMicrobial Suspension"]; incubation [label="Incubate Plate\n(35-37°C, 18-48h)"]; read_results [label="Read Results:\nDetermine MIC"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> serial_dilution; serial_dilution -> inoculation; inoculation -> incubation; incubation -> read_results; read_results -> end; }

Caption: A simplified diagram of apoptosis induction by (2-Methoxyphenyl)thiourea derivatives.

Conclusion

(2-Methoxyphenyl)thiourea derivatives represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their straightforward synthesis, coupled with their diverse biological activities against microbial pathogens, cancer cells, and key enzymes, makes them attractive candidates for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and selectivity for specific biological targets.

References

- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones [mdpi.com]

(2-Methoxyphenyl)thiourea: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyphenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are a subject of significant interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential mechanisms of action of (2-Methoxyphenyl)thiourea in biological systems. Drawing upon data from closely related thiourea derivatives, this document explores its probable roles as an enzyme inhibitor, an antioxidant, and an antimicrobial agent. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Mechanisms of Action

The biological activity of thiourea derivatives, including (2-Methoxyphenyl)thiourea, is primarily attributed to the presence of the thioamide functional group (-NH-C(S)-NH-). This group's ability to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, underpins its interaction with various biological targets. The primary mechanisms of action explored in this guide are enzyme inhibition, antioxidant activity, and antimicrobial effects.

Enzyme Inhibition

Thiourea derivatives have been extensively studied as inhibitors of various enzymes. The sulfur and nitrogen atoms of the thiourea moiety can interact with amino acid residues in the active sites of enzymes, leading to their inhibition.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Thiourea derivatives can chelate the copper ions in the active site of tyrosinase, thereby inhibiting its activity.

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Thiourea derivatives have shown potential as cholinesterase inhibitors.

-

Other Enzymes: Various other enzymes, including urease, carbonic anhydrase, and xanthine oxidase, have also been identified as targets for thiourea derivatives.

Antioxidant Activity

The antioxidant properties of thiourea derivatives are attributed to their ability to scavenge free radicals. The hydrogen atoms on the nitrogen atoms of the thiourea group can be donated to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

Antimicrobial Activity

The antimicrobial effects of thiourea derivatives are thought to arise from their ability to disrupt microbial cell membranes, interfere with essential enzymatic reactions, or chelate metal ions that are vital for microbial growth.

Quantitative Biological Activity Data

While specific quantitative data for (2-Methoxyphenyl)thiourea is not extensively available in the public domain, the following tables summarize representative data for structurally related thiourea derivatives to provide a comparative context for its potential activity.

Table 1: Enzyme Inhibition Data for Thiourea Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [1] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [1] |

| Thioacetazone | Tyrosinase | 14 | [1] |

| Ambazone | Tyrosinase | 15 | [1] |

| N1,N3-disubstituted-thiosemicarbazone 7 | EGFR (HCT116 cells) | 1.11 | [2] |

| N1,N3-disubstituted-thiosemicarbazone 7 | EGFR (HepG2 cells) | 1.74 | [2] |

| N1,N3-disubstituted-thiosemicarbazone 7 | EGFR (MCF7 cells) | 7.0 | [2] |

Table 2: Antioxidant Activity Data for Thiourea Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| 1-(3-methylpyridin-2-yl)-3-phenylthiourea | DPPH Radical Scavenging | 37.50 | [3] |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | DPPH Radical Scavenging | 63.02 | [3] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS Radical Scavenging | 52 | [4] |

Table 3: Antimicrobial Activity Data for Thiourea Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiourea Derivative TD4 | Staphylococcus aureus (MRSA, USA300) | 2 | [5] |

| Thiourea Derivative TD4 | Enterococcus faecalis (ATCC 29212) | 4 | [5] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 | [6] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Staphylococcus aureus | 32 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of (2-Methoxyphenyl)thiourea.

Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (50 mM, pH 6.8)

-

(2-Methoxyphenyl)thiourea (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2 mM in phosphate buffer).

-

Immediately measure the absorbance at 475 nm in kinetic mode for at least 5 minutes.

-

The rate of dopachrome formation is determined from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.[3][7][8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

(2-Methoxyphenyl)thiourea (or other test compounds)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Assay for Anticancer Activity

This protocol describes the MTT assay, a colorimetric method to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.[9][10]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

(2-Methoxyphenyl)thiourea (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

-

Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes on a shaker to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 540 and 570 nm.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[11][12][13]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

(2-Methoxyphenyl)thiourea (or other test compounds)

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and then dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include a growth control (medium and inoculum without the compound) and a sterility control (medium only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action and experimental evaluation of (2-Methoxyphenyl)thiourea.

Caption: Enzyme inhibition by (2-Methoxyphenyl)thiourea.

Caption: Antioxidant mechanism via radical scavenging.

Caption: Experimental workflow for the MTT assay.

Conclusion

While direct and extensive biological data for (2-Methoxyphenyl)thiourea is still emerging, the wealth of information available for the broader class of thiourea derivatives provides a strong foundation for predicting its mechanism of action. The primary activities are likely centered around enzyme inhibition, antioxidant effects, and antimicrobial properties. The provided experimental protocols and visualizations serve as a practical guide for researchers to further investigate and validate the therapeutic potential of this and related compounds. Future studies should focus on generating specific quantitative data for (2-Methoxyphenyl)thiourea to fully elucidate its biological profile and potential applications in drug discovery and development.

References

- 1. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

N-(2-methoxyphenyl)thiourea: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of N-(2-methoxyphenyl)thiourea, a member of the versatile class of thiourea derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and synthetic chemistry. It covers the compound's discovery and history, detailed physicochemical and spectroscopic properties, experimental protocols for its synthesis, and a review of its reported biological activities. The guide presents quantitative data in structured tables for ease of comparison and includes a detailed experimental workflow diagram created using Graphviz to illustrate a common biological assay methodology.

Introduction

Thiourea and its derivatives are a significant class of organic compounds characterized by the presence of the thiocarbamide functional group. These compounds have garnered considerable attention due to their wide-ranging applications in medicinal chemistry, agriculture, and materials science. Their biological activities are diverse, encompassing antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions contributes to its diverse biological and chemical functionalities. N-(2-methoxyphenyl)thiourea, with a methoxy-substituted phenyl ring, is a specific derivative whose properties and potential applications are of growing interest. This guide aims to consolidate the current knowledge on this compound.

Discovery and History

Physicochemical and Spectroscopic Properties

N-(2-methoxyphenyl)thiourea is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂OS | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| CAS Number | 1516-37-6 | [1] |

| Melting Point | 155-157 °C | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

Spectroscopic Data

The structural elucidation of N-(2-methoxyphenyl)thiourea is supported by various spectroscopic techniques.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.80 - 7.80 | Multiplet | Phenyl-H |

| NH Protons | 7.58 - 6.84 (broad) | Multiplet | NH₂ and NH |

| Methoxy Protons | ~3.70 | Singlet | OCH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| C=S | ~180 | Thiocarbonyl Carbon |

| Aromatic Carbons | 110 - 150 | Phenyl Carbons |

| Methoxy Carbon | ~55 | OCH₃ Carbon |

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the characteristic vibrational frequencies of the functional groups present in N-(2-methoxyphenyl)thiourea.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretching | 3422, 3212 |

| C-H (aromatic) Stretching | ~3000-3100 |

| C=S Stretching | ~1083 - 1399 |

| C-N Stretching | ~1251 - 1383 |

| C-O-C Stretching | ~1067 |

Experimental Protocols

Synthesis of N-(2-methoxyphenyl)thiourea

A common method for the synthesis of N-(2-methoxyphenyl)thiourea involves the reaction of benzoyl chloride with ammonium thiocyanate to form an in-situ benzoyl isothiocyanate, which then reacts with 2-methoxyaniline. The resulting N-benzoyl-N'-(2-methoxyphenyl)thiourea is then hydrolyzed.[2]

Materials and Reagents:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone (anhydrous)

-

2-methoxyaniline

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of benzoyl chloride (0.1 mol) in anhydrous acetone (100 mL) is added dropwise to a stirred suspension of ammonium thiocyanate (0.1 mol) in anhydrous acetone (100 mL).

-

The mixture is refluxed for 1 hour to form benzoyl isothiocyanate.

-

After cooling to room temperature, a solution of 2-methoxyaniline (0.1 mol) in acetone (50 mL) is added dropwise.

-

The reaction mixture is stirred for 2 hours at room temperature.

-

The mixture is then poured into ice-cold water (500 mL) to precipitate the N-benzoyl-N'-(2-methoxyphenyl)thiourea.

-

The precipitate is filtered, washed with water, and dried.

-

The dried intermediate (19 g) is added to a preheated (approximately 80 °C) aqueous solution of sodium hydroxide (5%, 50 mL) and stirred.

-

The pH of the solution is adjusted to 8.0-8.5 with sodium carbonate to remove benzoic acid.

-

The mixture is cooled, and the resulting precipitate of N-(2-methoxyphenyl)thiourea is filtered, washed with a cold water-methanol mixture (1:1), and dried.[2]

-

The crude product can be purified by recrystallization from ethanol.[2]

Caption: Synthetic pathway for N-(2-methoxyphenyl)thiourea.

Biological and Chemical Applications

Thiourea derivatives are known for a wide array of biological activities, and N-(2-methoxyphenyl)thiourea is expected to share some of these properties.

Antimicrobial Activity

Many thiourea derivatives exhibit significant antibacterial and antifungal activity.[3][4][5] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to disrupt cell membrane integrity. While specific MIC values for N-(2-methoxyphenyl)thiourea are not extensively reported, related compounds have shown efficacy against various pathogens.

Anticancer Activity

Thiourea derivatives have been investigated as potential anticancer agents.[3][6][7] Their cytotoxic effects are believed to arise from various mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways.

Enzyme Inhibition

The thiourea moiety is a known pharmacophore that can interact with the active sites of various enzymes. Thiourea derivatives have been shown to inhibit enzymes such as urease, carbonic anhydrase, and tyrosinase.[8][9]

Corrosion Inhibition

Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[10][11] They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The presence of heteroatoms (N and S) and the aromatic ring in N-(2-methoxyphenyl)thiourea suggests its potential as a corrosion inhibitor.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common initial screening for the biological activity of a new compound is to assess its cytotoxicity against cancer cell lines. The following diagram illustrates a typical workflow for an MTT assay, a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.[12][13][14]

Conclusion

N-(2-methoxyphenyl)thiourea is a compound with a rich chemical scaffold that suggests a variety of potential applications. While its historical discovery details are not widely documented, modern synthetic methods and comprehensive spectroscopic data are available. The known biological activities of related thiourea derivatives, including antimicrobial, anticancer, and enzyme inhibitory effects, provide a strong rationale for further investigation of N-(2-methoxyphenyl)thiourea. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and applications of this and related compounds.

References

- 1. (2-Methoxyphenyl)thiourea | 1516-37-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 5. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1-(2-methoxyphenyl)thiourea

This technical guide provides a detailed overview of the known physical properties of 1-(2-methoxyphenyl)thiourea, with a specific focus on its melting point and solubility characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

1-(2-methoxyphenyl)thiourea is an organic sulfur compound with the chemical formula C₈H₁₀N₂OS and a molecular weight of 182.24 g/mol .[1][2][3][4] It presents as a white to light yellow solid, in powder or crystalline form.[2][3]

Data on Physical Properties

The following table summarizes the key physical property data available for 1-(2-methoxyphenyl)thiourea.

| Property | Value | References |

| Melting Point | 155-157 °C | [1][2][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 1-(2-methoxyphenyl)thiourea are not explicitly documented in the provided search results. However, standard methodologies for compounds of this nature are well-established.

Melting Point Determination

The melting point of thiourea derivatives is typically determined using a Differential Scanning Calorimeter (DSC) or a standard melting point apparatus.

-

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample (typically 1-5 mg) of the compound is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., argon or nitrogen).[7]

-

The difference in heat flow required to raise the temperature of the sample and reference is measured as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

-

Capillary Melting Point Apparatus:

-

A small amount of the finely powdered dry sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

-

Solubility Determination

The solubility of thiourea and its derivatives can be determined using the static gravimetric method or a synthetic method.[5][8][9]

-

Static Gravimetric Method:

-

An excess amount of the solute (1-(2-methoxyphenyl)thiourea) is added to a known volume or mass of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

After equilibrium is reached, the undissolved solute is allowed to settle.

-

A known volume of the saturated solution is carefully withdrawn, filtered, and weighed.

-

The solvent is then evaporated, and the mass of the remaining solute is determined.

-

The solubility is calculated as the mass of the solute per unit mass or volume of the solvent.[8][9]

-

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound like 1-(2-methoxyphenyl)thiourea.

References

- 1. 1-(2-Methoxyphenyl)-2-thiourea 99 1516-37-6 [sigmaaldrich.com]

- 2. (2-Methoxyphenyl)thiourea | 1516-37-6 [chemicalbook.com]

- 3. Thiourea, (methoxyphenyl)- | CAS 1516-37-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemscene.com [chemscene.com]

- 5. scribd.com [scribd.com]

- 6. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Quantum chemical studies of (2-Methoxyphenyl)thiourea

An In-depth Technical Guide on Quantum Chemical Studies of (2-Methoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyphenyl)thiourea and its derivatives are a class of organic compounds that garner significant interest due to their versatile coordination chemistry and potential biological activities. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure, electronic properties, and reactivity of these compounds. This guide synthesizes theoretical and experimental data to offer a comprehensive understanding of (2-Methoxyphenyl)thiourea, serving as a valuable resource for researchers in chemistry and drug development.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. These molecules are notable for their ability to act as versatile ligands in coordination chemistry, owing to the presence of both nitrogen and sulfur donor atoms. The introduction of a methoxyphenyl group, as in (2-Methoxyphenyl)thiourea, modulates the electronic and steric properties of the molecule, influencing its chemical behavior and biological potential. Computational quantum chemistry provides a powerful framework for elucidating the fundamental properties of such molecules. By calculating parameters like optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), researchers can predict and interpret experimental findings, guiding the rational design of new derivatives with desired functionalities.

Synthesis and Experimental Characterization

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For N-aryl thioureas, a common route is the reaction of the corresponding aniline with a source of thiocyanate.

General Synthesis Protocol

A general and established method for synthesizing N-aroyl-N'-arylthiourea derivatives involves a two-step, one-pot reaction.

-

Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride in an anhydrous solvent like acetone is added dropwise to a suspension of potassium thiocyanate (KSCN). The mixture is refluxed to form benzoyl isothiocyanate in situ.

-

Reaction with Amine: After cooling the mixture, a solution of the substituted aniline, in this case, 2-methoxyaniline (o-anisidine), in the same solvent is added.

-

Product Formation: The resulting mixture is stirred for several hours at room temperature. The product is then typically precipitated by adding dilute hydrochloric acid, filtered, washed with water, and purified by recrystallization, often from an ethanol/dichloromethane mixture.[1]

Spectroscopic Characterization

The synthesized compounds are routinely characterized by various spectroscopic techniques to confirm their structure.

-

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups. Key vibrational bands include N-H stretching, C=O stretching (in acylated derivatives), C=S stretching, and C-N stretching.[2]

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular skeleton.[2]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[3]

Computational Methodology

Quantum chemical calculations are predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Theoretical Protocol

-

Geometry Optimization: The initial molecular structure is drawn and optimized without constraints to find the global minimum on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p) is widely used for this purpose.[2][4]

-

Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and methodological approximations, allowing for a more accurate comparison with experimental FT-IR spectra.[5]

-

Electronic Property Analysis: Based on the optimized geometry, further analyses are performed:

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization between donor (filled) and acceptor (unfilled) orbitals.[9]

-

Visualization of Key Processes

dot

Caption: Molecular structure of (2-Methoxyphenyl)thiourea.

dot

Caption: General workflow for the study of (2-Methoxyphenyl)thiourea.

dot

Caption: Logical pathway for quantum chemical calculations.

Data Presentation

Molecular Geometry

The optimized geometric parameters (bond lengths and angles) are crucial for understanding the molecule's structure. These are often compared with experimental data from X-ray crystallography where available. In the crystal structure of N-(2-Methoxyphenyl)thiourea, the dihedral angle between the benzene ring and the thiourea group is 65.33 (2)°.[3]

Table 1: Selected Theoretical and Experimental Geometric Parameters

| Parameter | Bond/Angle | DFT (B3LYP) Calculated Value | Experimental (X-ray) Value |

|---|---|---|---|

| Bond Lengths (Å) | C=S | 1.68 - 1.71 | ~1.69 |

| C-N (thiourea) | 1.35 - 1.40 | ~1.33 - 1.38 | |

| C-N (phenyl) | 1.42 - 1.45 | ~1.43 | |

| C-O (methoxy) | 1.36 - 1.38 | ~1.37 | |

| Bond Angles (°) | N-C-N | 116 - 118 | ~117 |

| N-C-S | 120 - 123 | ~121 | |

| C-N-C (phenyl) | 125 - 128 | ~126 |

| Dihedral Angle (°) | Phenyl vs. Thiourea | ~60 - 70 | 65.33 |

(Note: Calculated values are typical ranges reported for similar thiourea derivatives computed at the B3LYP level. Experimental values are sourced from the crystallographic data of N-(2-Methoxyphenyl)thiourea[3] and related structures.)

Vibrational Analysis

Vibrational spectroscopy is a key tool for structural elucidation. The comparison between theoretical and experimental frequencies helps in the definitive assignment of vibrational modes.

Table 2: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR Range | Calculated (Scaled) Range | Description |

|---|---|---|---|

| N-H Stretch | 3100 - 3300 | 3150 - 3350 | Stretching of the N-H bonds in the thiourea moiety. |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3050 - 3150 | Stretching of C-H bonds on the phenyl ring. |

| C=S Stretch | 740 - 790 | 750 - 800 | Thione group stretching vibration.[2] |

| C-N Stretch | 1380 - 1400 | 1385 - 1410 | Stretching of the C-N bonds.[2] |

| C-O-C Stretch (Asymm.) | 1230 - 1270 | 1240 - 1280 | Asymmetric stretching of the methoxy group ether linkage. |

(Note: Ranges are based on typical values for methoxyphenyl thiourea derivatives.)[2][10]

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are central to describing chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for predicting molecular stability and reactivity.[11]

Table 3: Calculated Quantum Chemical Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | E(HOMO) | - | -5.5 to -6.5 | Electron-donating ability. |

| LUMO Energy | E(LUMO) | - | -1.0 to -2.0 | Electron-accepting ability. |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.0 to 5.0 | Chemical reactivity and stability. A smaller gap implies higher reactivity.[8] |

| Ionization Potential | IP | -E(HOMO) | 5.5 to 6.5 | Energy required to remove an electron. |

| Electron Affinity | EA | -E(LUMO) | 1.0 to 2.0 | Energy released when an electron is added. |

| Electronegativity | χ | (IP + EA) / 2 | 3.2 to 4.2 | Tendency to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | 2.0 to 2.5 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | 0.20 to 0.25 | Reciprocal of hardness, indicates higher reactivity. |

(Note: Values are representative based on DFT calculations for similar thiourea derivatives.)[12][13]

Interpretation of Results

-

Molecular Geometry: DFT calculations generally show good agreement with experimental X-ray data.[8][12] The thiourea (N-C=S-N) core tends to be relatively planar. The phenyl ring is significantly twisted out of this plane, as shown by the large dihedral angle, which is a result of steric hindrance and electronic effects.

-

Frontier Molecular Orbitals (HOMO-LUMO): For (2-Methoxyphenyl)thiourea, the HOMO is typically localized over the sulfur atom and the phenyl ring, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO is often distributed over the C=S bond and the aromatic ring, highlighting the regions susceptible to receiving electrons (electrophilic attack). The energy gap (ΔE) is a measure of electronic stability; a larger gap suggests higher stability and lower chemical reactivity.[8][11]

-

Molecular Electrostatic Potential (MEP): The MEP map visually confirms the electronic distribution. The most negative potential (red/yellow regions) is typically found around the sulfur and oxygen atoms, making them the most likely sites for electrophilic attack and coordination with metal cations. The most positive potential (blue regions) is located around the N-H protons, indicating their role as hydrogen bond donors.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the delocalization of electron density. In thiourea derivatives, significant stabilization energy arises from the interaction between the lone pair of electrons on the nitrogen atoms (LP(N)) and the anti-bonding orbital of the C=S bond (π*(C=S)).[2] This delocalization confirms the presence of amide-type resonance, which contributes to the planarity of the thiourea core and influences its chemical properties.

Conclusion

Quantum chemical studies provide an indispensable toolkit for the detailed investigation of (2-Methoxyphenyl)thiourea. Through DFT calculations, it is possible to obtain a stable molecular geometry that aligns well with experimental data, assign vibrational spectra with high confidence, and rationalize the molecule's electronic structure and reactivity. The analysis of HOMO-LUMO orbitals, MEP maps, and NBO interactions reveals that the sulfur, nitrogen, and oxygen atoms are the key reactive centers, governing the molecule's coordination chemistry and potential biological interactions. This theoretical framework is crucial for guiding the synthesis of novel thiourea derivatives with tailored properties for applications in materials science and drug discovery.

References

- 1. 3-Benzoyl-1-(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. openaccesspub.org [openaccesspub.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Tautomeric Forms of Substituted Thiourea Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiourea derivatives represent a versatile class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2] The bioactivity of these compounds is intrinsically linked to their structural characteristics, particularly the tautomeric equilibrium between the thione and thiol forms. This guide provides a comprehensive overview of the tautomerism in substituted thioureas, detailing the structural aspects, factors influencing the equilibrium, and the analytical techniques employed for their characterization. It further presents detailed experimental protocols for their synthesis and analysis, and explores their mechanism of action in relevant biological pathways.

Introduction to Thiourea Tautomerism

Thiourea and its substituted derivatives can exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form.[3] This tautomerism involves the migration of a proton between the nitrogen and sulfur atoms. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).

The equilibrium between these two forms is influenced by a variety of factors, including the nature of the substituents, the solvent, pH, and temperature.[4][5][6] Understanding and controlling this equilibrium is crucial for drug design, as the different tautomers may exhibit distinct biological activities and physicochemical properties.

Structural Characterization of Tautomeric Forms

The thione and thiol tautomers possess distinct structural and spectroscopic properties that allow for their identification and quantification.

Spectroscopic Analysis

Spectroscopic techniques are paramount in the study of thiourea tautomerism, providing valuable information on the relative populations of the tautomers in solution and their structural features.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the tautomeric forms of substituted thioureas. The chemical shifts of the N-H and C=S/C-S carbons are particularly sensitive to the tautomeric state. In the ¹H NMR spectra, the N-H protons of the thione form typically appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The presence of the thiol form can be inferred from the appearance of a signal for the S-H proton, although this can be complicated by exchange processes.

¹³C NMR spectroscopy provides a more direct probe of the tautomeric equilibrium. The chemical shift of the thiocarbonyl carbon (C=S) in the thione form is typically found in the range of 180-200 ppm. In the thiol form, the corresponding carbon (C-S) is shifted significantly upfield.

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Thiourea Tautomers

| Compound/Tautomer | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| N,N'-diphenylthiourea (Thione) | ¹³C (C=S) | ~181 | DMSO-d₆ | [7][8] |

| Substituted Thiourea (Thione) | ¹H (N-H) | 9.0 - 11.0 | DMSO-d₆ | [9][10] |

2.1.2. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can distinguish between the thione and thiol forms based on their characteristic vibrational modes. The thione form exhibits a strong absorption band corresponding to the C=S stretching vibration, typically in the range of 700-850 cm⁻¹. The N-H stretching and bending vibrations are also prominent. The thiol form, on the other hand, is characterized by the appearance of an S-H stretching vibration around 2500-2600 cm⁻¹ and a C=N stretching vibration.[11][12]

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Thiourea Tautomers

| Vibrational Mode | Thione Form | Thiol Form | Reference |

| ν(C=S) | 700 - 850 | - | [11] |

| ν(S-H) | - | 2500 - 2600 | [11] |

| ν(N-H) | 3100 - 3400 | - | [11] |

| ν(C=N) | - | 1620 - 1680 | [11] |

2.1.3. UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution. The thione and thiol forms have different chromophores and thus exhibit distinct absorption maxima. The thione tautomer typically displays an absorption band in the range of 300-400 nm, attributed to the n→π* transition of the C=S group. The thiol tautomer, with its C=N chromophore, absorbs at shorter wavelengths, generally below 300 nm, corresponding to a π→π* transition.[13][14] The relative intensities of these bands can be used to estimate the tautomer ratio in different solvents and at various pH values.[15]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about thiourea derivatives in the solid state, including precise bond lengths and angles.[10][16] This technique can unambiguously determine which tautomeric form is present in the crystalline state.

Table 3: Selected Bond Lengths (Å) and Angles (°) from X-ray Crystallography for Substituted Thioureas (Thione Form)

| Compound | Bond | Length (Å) | Angle | Angle (°) | Reference |